2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
CAS No.:
Cat. No.: VC20428053
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2OS |
|---|---|
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | 2-methyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H10N2OS/c1-7-11-9(5-10(13)12-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H,11,12,13) |
| Standard InChI Key | QOZVIDMTCYIFHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=O)N1)CC2=CSC=C2 |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The substitution pattern at positions 2, 4, and 6 distinguishes this derivative:
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Position 2: A methyl group (-CH₃) enhances lipophilicity and influences electronic properties.
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Position 4: A hydroxyl group (-OH) introduces hydrogen-bonding potential.
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Position 6: A thiophen-3-ylmethyl substituent (-CH₂-C₄H₃S) integrates sulfur-containing aromaticity, which may modulate biological activity .
Table 1: Key Physicochemical Properties
The presence of the thiophene ring introduces π-π stacking capabilities, while the hydroxyl group at position 4 enables tautomerism between the 4-ol and 4-one forms, a feature observed in related pyrimidinones .
Synthetic Methodologies
Key Starting Materials
Synthetic routes to 2-methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol typically begin with functionalized pyrimidine or thiophene precursors:
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Thiophene-3-carbaldehyde: Used to introduce the thiophen-3-ylmethyl group via nucleophilic addition or condensation .
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2-Methylpyrimidin-4-ol: Serves as the core structure for subsequent alkylation at position 6 .
Alkylation and Cyclocondensation
A representative pathway involves:
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S-Alkylation: Reaction of 2-methylpyrimidin-4-ol with thiophen-3-ylmethyl halide (e.g., chloride or bromide) in the presence of a base such as potassium carbonate. This step attaches the thiophene moiety to the pyrimidine ring .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the final product .
Alternative approaches utilize multicomponent reactions, such as the Biginelli reaction, though these are less commonly reported for this specific derivative .
Physicochemical and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
The molecular ion peak [M+H]⁺ at m/z 207.1 confirms the molecular weight. Fragmentation patterns typically include loss of the thiophen-3-ylmethyl group (-87 Da) and subsequent decomposition of the pyrimidine ring .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the methyl and hydroxyl groups to optimize pharmacokinetics.
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Target Identification: Proteomic studies to elucidate molecular targets in disease pathways.
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Formulation Development: Nanoencapsulation to enhance bioavailability of this lipophilic compound .
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